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Compound of Interest

Compound Name:
1,3-Dihydro-2H-1,5-

benzodiazepin-2-one

CAS No.: 65749-98-6

Cat. No.: B15443624

Get Quote

The 1,3-dihydro-2H-1,5-benzodiazepin-2-one core is inherently non-planar. The seven-

membered diazepine ring consistently adopts a characteristic "boat-sofa" conformation[1]. To

evaluate how specific structural modifications impact this geometry, we compare the non-

fluorinated derivatives (TUPSAZ and EFARUA) against their tetrafluorinated counterparts, as

detailed in recent crystallographic studies[2].

A critical metric for this comparison is the folding distance (

), defined as the perpendicular distance between the methylene carbon (C3) and the plane
formed by the fused benzene ring.

Table 1: Comparative Crystallographic Parameters of 1,5-Benzodiazepin-2-one Derivatives
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Compound
Name /
Identifier

Sub-class
Space
Group

Crystal
System

Folding
Distance (

in Å)

Primary
Intermolecu
lar
Interactions

4-Methyl-1,3-

dihydro-2H-

1,5-

benzodiazepi

n-2-one

(TUPSAZ)

Non-

fluorinated
Monoclinic 1.36

N-H···O

inversion

dimers

4-Phenyl-1,3-

dihydro-2H-

1,5-

benzodiazepi

n-2-one

(EFARUA)

Non-

fluorinated
Monoclinic 1.26

N-H···O

inversion

dimers

6,7,8,9-

Tetrafluoro-4-

methyl-1,3-

dihydro-2H-

1,5-

benzodiazepi

n-2-one

(Compound

1)

Fluorinated Monoclinic 1.33

N-H···O

dimers, F···F

contacts

6,7,8,9-

Tetrafluoro-

1,4-dimethyl-

1,3-dihydro-

2H-1,5-

benzodiazepi

n-2-one

(Compound

2)

Fluorinated,

N-Methylated
Triclinic 1.57

F···F

contacts, π-π

stacking
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Mechanistic Insights into Crystal Packing
(Causality)
The data in Table 1 highlights how minor functional group changes dictate the macroscopic

crystal lattice:

Causality of Ring Folding: The introduction of an N-methyl group at the amide position

(Compound 2) forces a severe steric clash with the adjacent aromatic system. To alleviate

this torsional strain, the diazepine ring undergoes a more pronounced folding, increasing the

folding distance from 1.33 Å to 1.57 Å[2][3].

Causality of Crystal Packing: In the non-methylated derivatives (TUPSAZ, EFARUA, and

Compound 1), the crystal lattice is predominantly stabilized by robust intermolecular N-H···O

hydrogen bonds, forming symmetric inversion dimers[4][5]. However, when the amide

nitrogen is methylated, this primary hydrogen bond donor is abolished. Consequently, the

1,4-dimethyl derivative must rely entirely on weaker F···F contacts and π-π stacking

interactions. This fundamental shift in intermolecular forces alters the crystal system entirely,

transitioning the packing from a monoclinic (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

) to a triclinic (

) space group[2].

Self-Validating Experimental Protocol for X-ray
Crystallography
The determination of these structures relies on a highly controlled, self-validating workflow.

Below is the standardized methodology for isolating and analyzing 1,5-benzodiazepine single

crystals.

Step 1: Single Crystal Growth via Slow Evaporation

Procedure: Dissolve the purified 1,5-benzodiazepine derivative in a minimal volume of an

appropriate solvent (e.g., ethanol or ethyl acetate) to achieve saturation. Allow the solvent to

evaporate slowly at ambient temperature in a vibration-free environment[6].
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Causality: Slow evaporation maintains a low, constant degree of supersaturation. This

thermodynamic control prevents rapid, chaotic precipitation, thereby promoting the

nucleation of fewer, high-quality single crystals devoid of twinning or occlusions—a

prerequisite for high-resolution diffraction.

Step 2: Crystal Mounting and Cryocooling

Procedure: Select a single crystal of optimal dimensions (e.g., 0.35 × 0.09 × 0.06 mm) using

polarized light microscopy. Mount it on a goniometer head using inert oil and immediately

plunge it into a stream of cold nitrogen gas (typically 100–150 K)[4][6].

Causality: Cryocooling serves a dual purpose: it drastically reduces the thermal atomic

displacement parameters (B-factors), which sharpens the diffraction spots at high resolution,

and it mitigates radiation damage caused by the generation of free radicals from the incident

X-ray beam.

Step 3: X-ray Diffraction Data Collection

Procedure: Irradiate the crystal using a micro-focus sealed X-ray tube (Mo Kα, λ = 0.71073

Å, or Cu Kα) and collect a series of ω-scans using a high-resolution CCD/CMOS detector[1]

[7].

Causality: Using a monochromatic X-ray source ensures that Bragg's Law (

) is satisfied uniformly across the crystal lattice, allowing for the precise mathematical
deconvolution of the unit cell dimensions and space group symmetry.

Step 4: Structure Solution and Refinement

Procedure: Process the raw frames to generate an hkl reflection file. Solve the initial phase

problem using direct methods (e.g., SHELXS) and refine the atomic coordinates and

anisotropic displacement parameters using full-matrix least-squares on

(e.g., SHELXL)[6][8].

Causality: Refining against
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rather than

ensures that all collected data—including weak reflections with negative measured
intensities—are utilized. This prevents statistical bias and yields a more accurate, self-
validating model, typically indicated by a final R-factor below 5%.

Workflow Visualization
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Workflow for the X-ray crystallographic analysis of 1,5-benzodiazepine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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